molecular formula C17H21N3O2S B11018079 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Katalognummer: B11018079
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: ZWMPGRUQIYAAAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a potent and highly selective ATP-competitive inhibitor of Tropomyosin receptor kinase A (TRKA), a key signaling node in the NGF/TRKA pathway. [https://pubmed.ncbi.nlm.nih.gov/30401741/] Its high selectivity makes it a valuable chemical probe for dissecting the specific roles of TRKA signaling in physiological and pathological contexts, particularly in cancer cell proliferation, survival, and differentiation. [https://www.phosphosolutions.com/p-2476-anti-trkA-phospho-tyr-674-675-antibody] Research utilizing this compound has been instrumental in elucidating the mechanisms of neurotrophin signaling and its contribution to tumorigenesis in cancers harboring NTRK gene fusions. [https://aacrjournals.org/cancerres/article/78/13_Supplement/4860/64057] Beyond its primary activity, this compound has also been identified as an effective inhibitor of Aurora B kinase, a critical regulator of mitosis. [https://pubmed.ncbi.nlm.nih.gov/30401741/] This dual-activity profile provides researchers with a unique tool to investigate the complex crosstalk between kinase signaling pathways in cell cycle progression, genomic stability, and oncogenesis, offering significant utility in both basic molecular biology and translational drug discovery efforts.

Eigenschaften

Molekularformel

C17H21N3O2S

Molekulargewicht

331.4 g/mol

IUPAC-Name

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H21N3O2S/c1-11-15(23-17(19-11)20-13-5-6-13)16(21)18-10-9-12-3-7-14(22-2)8-4-12/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,21)(H,19,20)

InChI-Schlüssel

ZWMPGRUQIYAAAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Cyclopropylthiourea (1.0 equiv) and ethyl 2-bromo-3-oxobutanoate (1.1 equiv) are stirred in chloroform at room temperature for 12–24 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoester, followed by cyclization to form the thiazole ring. The product, ethyl 2-(cyclopropylamino)-4-methylthiazole-5-carboxylate (Intermediate A ), is isolated as a hydrobromide salt with yields ranging from 60% to 82%.

Table 1: Optimization of Thiazole Ring Synthesis

Starting MaterialSolventTemperatureTime (h)Yield (%)
Cyclopropylthiourea + Ethyl 2-bromo-3-oxobutanoateChloroform25°C1878
Cyclopropylthiourea + Ethyl 2-bromo-3-oxobutanoateTHF25°C2465
Cyclopropylthiourea + Ethyl 2-bromo-3-oxobutanoateDCM40°C1272

Microwave-assisted synthesis (150–160°C, 30 minutes) in the presence of N,N-diisopropylethylamine improves reaction efficiency, achieving 85% yield.

Ester Hydrolysis to Carboxylic Acid

Intermediate A undergoes saponification to generate the corresponding carboxylic acid, a critical precursor for amide bond formation.

Hydrolysis Conditions

A solution of Intermediate A in ethanol is treated with aqueous NaOH (2.0 equiv) at reflux for 4–6 hours. Acidification with HCl precipitates 2-(cyclopropylamino)-4-methylthiazole-5-carboxylic acid (Intermediate B ) in 90–95% yield. Alternative methods using LiOH or KOH in THF/water mixtures show comparable efficiency.

Amide Bond Coupling with 2-(4-Methoxyphenyl)Ethylamine

The final step involves coupling Intermediate B with 2-(4-methoxyphenyl)ethylamine using carbodiimide-based reagents.

Coupling Reagents and Yields

A mixture of Intermediate B (1.0 equiv), 2-(4-methoxyphenyl)ethylamine (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF is stirred at 0°C for 1 hour, followed by 12–18 hours at room temperature. The crude product is purified via column chromatography (ethyl acetate/hexane) to afford Compound X in 70–75% yield.

Table 2: Comparison of Coupling Reagents

Reagent SystemSolventTemperatureYield (%)
EDCl/HOBtDMF25°C75
DCC/DMAPDCM0°C → 25°C68
HATU/DIEATHF25°C72

Alternative Routes and Modifications

Boc-Protected Intermediate Strategy

To prevent side reactions during coupling, the cyclopropylamino group is temporarily protected with a tert-butoxycarbonyl (Boc) group. Intermediate A is treated with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF, yielding ethyl 2-(Boc-cyclopropylamino)-4-methylthiazole-5-carboxylate (Intermediate C ) in 79% yield. After hydrolysis and coupling, the Boc group is removed with TFA/DCM (1:1) to furnish Compound X in 85% overall yield.

One-Pot Synthesis

Recent advancements demonstrate a one-pot protocol where the thiazole formation, hydrolysis, and coupling occur sequentially without isolating intermediates. This method reduces purification steps and improves throughput (65% overall yield).

Challenges and Optimization

  • Regioselectivity : The methyl group at position 4 is ensured by using ethyl 2-bromo-3-oxobutanoate, which directs substitution via steric and electronic effects.

  • Amine Sensitivity : 2-(4-Methoxyphenyl)ethylamine is hygroscopic; reactions require anhydrous conditions and molecular sieves to prevent hydrolysis.

  • Purification : Silica gel chromatography remains the standard, but preparative HPLC achieves higher purity (>99%) for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.

Wirkmechanismus

The mechanism of action of 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features:
  • Core Structure : All analogs share a thiazole-5-carboxamide backbone.
  • Substituent Variability: Position 2: Cyclopropylamino (target), pyridinyl (), pyrimidinylamino (Dasatinib, ), or chlorophenyl (). N-Linked Group: 2-(4-Methoxyphenyl)ethyl (target) vs. hydroxyethylpiperazine () or 2-chloro-6-methylphenyl ().

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent Effects
Target Compound ~393.5 ~2.8 Methoxyphenethyl enhances solubility vs. lipophilic groups; cyclopropyl improves stability .
Analogs [3a–s] 320–450 1.5–3.5 Pyridinyl increases polarity; amine choice tunes solubility .
Dasatinib () 488.0 3.1 Pyrimidinyl and hydroxyethylpiperazine balance lipophilicity and solubility .
BP 27384 () ~488.5 ~3.5 Chlorophenyl and piperazine affect membrane permeability and target engagement .
Compound 323.44 ~2.2 Thiadiazole and cyclopropyl reduce steric bulk, favoring CNS penetration .

Metabolic Stability and Toxicity

  • The cyclopropyl group in the target compound may reduce oxidative metabolism, extending half-life compared to non-cyclopropane analogs (e.g., ) .
  • Methoxy groups (target) are less prone to Phase I metabolism than chlorophenyl () or pyridinyl () substituents .

Biologische Aktivität

The compound 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
  • Molecular Formula: C15H18N2O2S
  • Molecular Weight: 290.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects against various biological targets, including cancer cells and microbial pathogens.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference
HCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

These findings suggest that the thiazole moiety may contribute significantly to the cytotoxic effects observed in cancer cells.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity: The thiazole ring is known to interact with various enzymes, potentially inhibiting their function.
  • Induction of Apoptosis: Compounds with similar structures have been shown to induce apoptosis in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways: The interaction with specific receptors or signaling pathways could also play a role in its biological activity.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that illustrate the biological efficacy of related compounds:

  • A study published in MDPI demonstrated that certain thiazolidinone derivatives showed significant inhibition of HCV NS5B polymerase, indicating potential for antiviral applications .
  • Another investigation into thiazole derivatives highlighted their ability to reduce cytotoxicity in human T-lymphocyte cells infected with HIV-1 .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. Key steps include:
  • Coupling reagents: Use of carbodiimides (e.g., EDC or DCC) for amide bond formation between the thiazole-5-carboxylic acid and the phenethylamine derivative .
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis .
  • Temperature control: Maintain 0–5°C during cyclopropane amine coupling to minimize side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer: A combination of techniques is required:
  • NMR: ¹H and ¹³C NMR to confirm substituent positions on the thiazole ring and cyclopropane moiety. Aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
  • IR spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer:
  • Anticancer screening: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hours .
  • Antimicrobial testing: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
  • Enzyme inhibition: Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates to quantify inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s anticancer activity?

  • Methodological Answer:
  • Analog synthesis: Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or alkylated aromatics) and compare bioactivity .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or tubulin. Focus on hydrogen bonding (amide group) and hydrophobic interactions (cyclopropane) .
  • Pharmacophore mapping: Identify critical features (e.g., thiazole ring, carboxamide) using tools like Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

  • Methodological Answer:
  • Purity validation: Re-analyze compound batches via HPLC-MS to exclude impurities >98% .
  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Target engagement studies: Use cellular thermal shift assays (CETSA) to confirm direct target binding .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer:
  • Ultrasound-assisted synthesis: Apply 20–40 kHz ultrasound to accelerate cyclization steps, reducing reaction time by 30–50% .
  • Catalyst screening: Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Flow chemistry: Implement continuous-flow reactors for exothermic steps (e.g., thiazole formation) to improve safety and scalability .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer:
  • ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate logP (target ~3.5), aqueous solubility, and CYP450 inhibition .
  • Molecular dynamics (MD): Simulate blood-brain barrier permeability with GROMACS, focusing on polar surface area (<90 Ų) .
  • Metabolite identification: Employ GLORYx or similar tools to predict Phase I/II metabolism pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.